molecular formula C6H5ClFNO2 B596034 3-Fluoropyridine-2-carboxylic Acid Hydrochloride CAS No. 1260890-41-2

3-Fluoropyridine-2-carboxylic Acid Hydrochloride

Cat. No.: B596034
CAS No.: 1260890-41-2
M. Wt: 177.559
InChI Key: GNVUBIWUTPVIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoropyridine-2-carboxylic Acid Hydrochloride is a fluorinated pyridine derivative. It is a white crystalline powder with the molecular formula C6H4FNO2·HCl. This compound is primarily used as an intermediate in organic synthesis and medicinal chemistry due to its unique chemical properties .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyridine-2-carboxylic Acid Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like potassium fluoride (KF) and sodium hydroxide (NaOH) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Fluoropyridine-2-carboxylic Acid Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to various enzymes and receptors, making it a valuable intermediate in drug design. The electron-withdrawing nature of the fluorine atom also influences the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine
  • 3-Bromo-2-fluoropyridine

Uniqueness

3-Fluoropyridine-2-carboxylic Acid Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridines, it exhibits reduced basicity and reactivity, making it suitable for selective synthesis and applications in medicinal chemistry .

Properties

IUPAC Name

3-fluoropyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2.ClH/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVUBIWUTPVIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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